2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-

Chemical Identity Screening Library Data Availability

Sourcing unique chemical matter for high-throughput screening often yields scaffolds that are too similar to existing IP. This compound solves that by offering a distinct 2,3-disubstituted indazole core with a 2-thienylethyl tail, a combination absent from common screening decks. Its structural divergence from typical N-aryl indazole carboxamides makes it a strong candidate for generating novel intellectual property. - Probes underexplored biological space with a novel indazole-thienyl pharmacophore. - Enables scaffold-hopping from saturated indazole carboxamide series. - CAS-registered and verified for reproducible procurement and patent filing.

Molecular Formula C18H21N3O2S
Molecular Weight 343.4 g/mol
CAS No. 919108-97-7
Cat. No. B13105288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-
CAS919108-97-7
Molecular FormulaC18H21N3O2S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC3=CC=CS3)OCC
InChIInChI=1S/C18H21N3O2S/c1-3-21-18(23-4-2)15-8-7-13(12-16(15)20-21)17(22)19-10-9-14-6-5-11-24-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,22)
InChIKeyQQJYULUXUZLTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

919108-97-7 Compound Profile & Chemical Identity


The target compound is formally designated as 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]- and bears CAS number 919108-97-7. It is a synthetic small molecule (C18H21N3O2S, MW: 343.4 g/mol) featuring an indazole core with a 6-carboxamide substitution and distinct 3-ethoxy, 2-ethyl, and N-(2-thienylethyl) groups . This compound belongs to a broader class of indazole carboxamides, which are recognized scaffolds in medicinal chemistry with applications investigated in areas such as endometriosis, lymphomas, macular degeneration, COPD, and psoriasis treatments [1].

Exploratory screening library inclusion for novel target-based assays
Scaffold-hopping candidate in indazole carboxamide lead optimization
Chemical probe derivation with unique thienylethyl-ethoxy pharmacophore

Structural Uniqueness vs. Generic Indazole Carboxamides


Substitution at the indazole core, particularly at the N2, C3, and carboxamide positions, drastically alters pharmacological profiles [1]. The specific combination of a 3-ethoxy, 2-ethyl substitution on the indazole ring, coupled with a 2-thienylethyl carboxamide tail, creates a unique pharmacophore that is not interchangeable with other indazole carboxamides, even close analogs like the N-butyl or N-methylbutyl variants. However, direct comparative biological data to quantify the impact of these specific structural choices on potency, selectivity, or ADME properties is currently absent from the published scientific literature, making a data-driven substitution assessment impossible.

Structural divergence limits direct replacement
2-butyl, N-methylbutyl, and N-aryl indazole carboxamides exhibit distinct substitution patterns that may shift pharmacological profiles; no interchangeability data exist.
Absent comparative performance data
No public potency, selectivity, or ADME data are available for this compound or its closest analogs. Substitution risk cannot be quantified.

Quantitative Evidence & Comparative Data Guide


Critical Data Gap in Public Comparative Activity

A comprehensive search of primary research papers, patents, and authoritative databases found no publicly available quantitative biological, physicochemical, or ADME data for 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]- that can be compared to a specific analog. Its molecular formula (C18H21N3O2S) and weight (343.4 g/mol) are confirmed , but its potency, selectivity, and other differentiating properties against comparators like the 2-butyl analog (2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-[2-(2-thienyl)ethyl]-) or the N-methylbutyl analog (3-Ethoxy-2-ethyl-N-(3-methylbutyl)-2H-indazole-6-carboxamide) remain unreported in accessible scientific literature.

Comparative Data Gap
Data to verify
No public bioactivity, selectivity, or ADME data
Cannot assess comparative performance or substitution
Exploratory screening context only; requires primary data
Chemical Identity Screening Library Data Availability

Physicochemical Identity as Unexplored Scaffold

The compound's structural identity is differentiated by its specific combination of functional groups: an ethoxy group at the 3-position, an ethyl group at the 2-position of the indazole, and a 2-thienylethyl group attached to the 6-carboxamide . This creates a unique molecular fingerprint with a molecular weight of 343.4 g/mol, which falls within a pharmaceutically relevant range. However, these are identification data, not performance data. No quantitative solubility, logP, or pKa values are available to compare with analogs.

Structural Identity
Specification review
M.Wt: 343.4 g/mol
C18H21N3O2S
Unique 3-ethoxy, 2-ethyl, 2-thienylethyl scaffold
No comparative profiling data; supports scaffold diversity assessment
Molecular Properties Scaffold Diversity Screening

Research & Industrial Application Scenarios


Hit Identification in Novel Target-Based Screening

The compound is suitable for inclusion in diverse screening libraries for high-throughput screening (HTS) campaigns. Its unique indazole-thienyl scaffold can probe biological targets for which no prior chemical matter exists, potentially yielding a novel hit series requiring extensive follow-up studies .

Scaffold-Hopping in Lead Optimization Programs

For programs where indazole carboxamides are a known ligand class, this compound offers a distinct substitution pattern for scaffold-hopping or SAR expansion. Its structural divergence from more common N-aryl indazole carboxamides could address medicinal chemistry challenges like potency, selectivity, or ADME liabilities, though this potential is unverified .

Chemical Biology Probe Development

The compound's unreported biological profile makes it a candidate for developing chemical probes, contingent on future target identification. The thienylethyl and ethoxy groups could facilitate subsequent derivatization with linkers or tags without engaging critical binding motifs, assuming a binding site is discovered .

Procurement for Proprietary Chemical Libraries

Procurement is justified for building or expanding a proprietary compound collection with the goal of novel intellectual property generation. Its CAS registration and commercial availability ensure reproducibility and source verification for patent filings .

Application
Selection Property
Validation Focus
Hit identification in HTS
Unique indazole-thienyl scaffold
Absence of prior biological annotation; probe novel targets
Scaffold-hopping lead optimization
Divergent substitution pattern vs. common N-aryl indazoles
Unverified potential for altered selectivity or ADME profile
Chemical biology probe development
Derivatizable ethoxy and thienylethyl groups
Target identification and binding-site validation required
Proprietary library procurement
CAS-registered, synthetic identity
Source verification and patent filing readiness
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